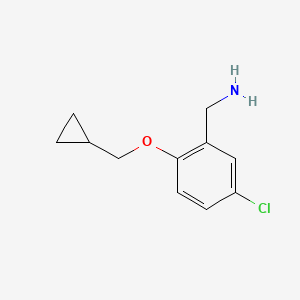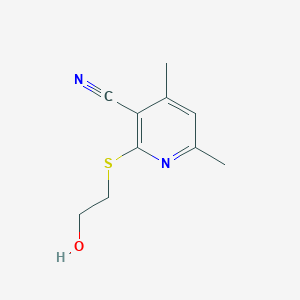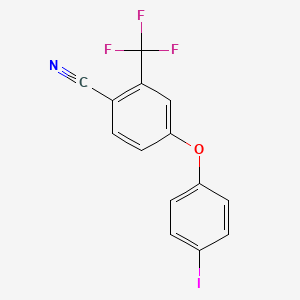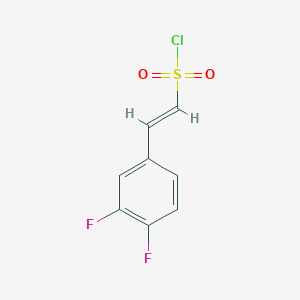![molecular formula C13H17NO4S B1386314 1-[(4-Methylsulfonyl)phenyl]piperidin-2-carbonsäure CAS No. 1190092-56-8](/img/structure/B1386314.png)
1-[(4-Methylsulfonyl)phenyl]piperidin-2-carbonsäure
Übersicht
Beschreibung
“1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid” were not found, piperidine derivatives are synthesized through various intra- and intermolecular reactions . A ring cleavage methodology reaction has been reported for the synthesis of pyridines with diverse functional groups .
Molecular Structure Analysis
The molecular structure of “1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid” consists of a piperidine ring attached to a phenyl ring with a methylsulfonyl group and a carboxylic acid group .
Chemical Reactions Analysis
Piperidine derivatives, including “1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid”, are involved in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid” include a molecular weight of 283.34 and a molecular formula of C13H17NO4S .
Wirkmechanismus
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid acts as an electron donor in organic chemistry, providing electrons to reactants in order to form new bonds. This allows it to be used in a wide range of synthetic reactions, including nucleophilic substitution, addition-elimination, and radical reactions.
Biochemical and Physiological Effects
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and antioxidant effects. It has also been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2) and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, with a low melting point, making it easy to handle and store. However, it can be difficult to purify due to its low solubility in most solvents.
Zukünftige Richtungen
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid has potential applications in a wide range of fields, including drug design, medicinal chemistry, and biochemistry. It could be used to synthesize new drugs and biological compounds, as well as to develop new catalysts and antioxidants. It could also be used to study the biochemical and physiological effects of compounds, as well as to develop new methods for synthesis. In addition, it could be used to develop new materials for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
1-[(4-Methylsulfonyl)phenyl]piperidin-2-carbonsäure: wird in der Proteomforschung als Spezialchemikalie eingesetzt . Seine Molekülstruktur, die einen Piperidinring enthält, macht es zu einer wertvollen Verbindung für die Untersuchung von Proteininteraktionen und -funktionen.
Synthese von Piperidinderivaten
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener Piperidinderivate . Diese Derivate sind in der medizinischen Chemie für die Entwicklung neuer Pharmazeutika von entscheidender Bedeutung.
Pharmakologische Anwendungen
Piperidinderivate, einschließlich derer, die von This compound abgeleitet sind, haben eine große Bandbreite an pharmakologischen Anwendungen . Sie sind in mehr als zwanzig Klassen von Pharmazeutika enthalten, was ihre Vielseitigkeit und Bedeutung in der Arzneimittelentwicklung unterstreicht.
Studien zur biologischen Aktivität
Die Verbindung wird aufgrund ihres Piperidinrestes zur Untersuchung der biologischen Aktivität verwendet . Piperidinringe sind in vielen biologisch aktiven Molekülen verbreitet, was diese Verbindung zu einem wichtigen Akteur in der biochemischen Forschung macht.
Chemische Syntheseforschung
In der chemischen Synthese wird This compound aufgrund ihrer Reaktivität bei der Bildung von Bindungen mit verschiedenen funktionellen Gruppen eingesetzt . Diese Reaktivität ist entscheidend für die Herstellung komplexer Moleküle für weitere Untersuchungen oder Anwendungen.
Materialwissenschaften
Die einzigartigen Eigenschaften der Verbindung werden in der Materialforschungsforschung untersucht . Seine Molekülstruktur kann zur Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften beitragen.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)11-7-5-10(6-8-11)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSLJYELSILNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol](/img/structure/B1386233.png)

![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)
![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine](/img/structure/B1386243.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)

![N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1386246.png)





